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The SU-8 2000 and SU-8 3000 series are epoxy-based negative photoresists renowned for
their capability in fabricating high-aspect-ratio microstructures.[1][2] Developed as an evolution
of the original SU-8 formulation, both series are integral to microfluidics, MEMS, and other
microelectronic applications.[2][3] This guide provides a detailed comparison of their
performance, supported by available data and experimental protocols, to assist researchers,
scientists, and drug development professionals in selecting the appropriate material for their
specific needs.

Key Distinctions and Performance Overview

The primary advancement of the SU-8 3000 series over the 2000 series lies in its formulation,
which is engineered for enhanced adhesion and diminished coating stress.[2][4][5] While both
series utilize a faster-drying cyclopentanone solvent system compared to the original SU-8's
gamma-butyrolactone (GBL), the SU-8 3000 series is specifically promoted for its superior
substrate adhesion and reduced internal stress, which are critical factors in ensuring the fidelity
and longevity of microfabricated devices.[4][6][7]

Anecdotal evidence from users supports the claim of improved adhesion, with reports indicating
better performance of SU-8 3000 on glass substrates compared to the SU-8 2000 series.[8]
However, it is important to note that for particularly demanding applications, further process
optimization may still be necessary to achieve the desired adhesion.[8]

It is also noteworthy that the distribution of the SU-8 2000 series is slated to be discontinued by
Kayaku Advanced Materials in early 2025, with the SU-8 3000 series being a recommended
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alternative.

Comparative Data: Physical and Mechanical

Properties

The following tables summarize the available quantitative data for the SU-8 2000 and SU-8

3000 series based on manufacturer datasheets. Direct comparative studies with side-by-side

data under identical conditions are limited; therefore, these values should be considered as

representative of each series.

Table 1. General and Mechanical Properties

Property SU-8 2000 Series

SU-8 3000 Series

) 38 (on Silicon), 35 (on Glass)
Adhesion Strength (MPa)

Improved adhesion claimed,

specific value not provided in

[9]
datasheet[4][5]
) Reduced coating stress
Coating Stress Standard _
claimed[4][5]
Tensile Strength (MPa) 60[9] Data not available
Young's Modulus (GPa) 2.0[9] Data not available

Glass Transition Temp. (Tg °C)  210[9]

Data not available

Thermal Stability (°C @ 5% wit.

059) 315[9]

Data not available

Table 2: Electrical and Other Physical Properties

Property SU-8 2000 Series

SU-8 3000 Series

Dielectric Constant @ 10MHz 3.2[9]

3.28 (@ 1GHz)[10]

Bulk Resistivity (Q cm) Data not available

7.8x10%[10]

Water Absorption (% 85°C/85

RH) 0.65[9]

0.55[10]
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Experimental Protocols

The successful fabrication of high-quality microstructures with either SU-8 series is highly
dependent on the meticulous execution of the lithographic process. Below are detailed
experimental protocols for key stages.

Substrate Preparation

A pristine and dehydrated substrate surface is crucial for optimal adhesion.

Solvent Cleaning: Begin by cleaning the substrate with acetone, followed by methanol and
then an isopropyl alcohol (IPA) rinse.

e Drying: Thoroughly dry the substrate using a nitrogen gun.

o Dehydration Bake: Bake the substrate on a hotplate at 200°C for a minimum of 5 minutes to
eliminate any residual moisture.

o Optional Plasma Treatment: An oxygen plasma treatment can be employed to further
enhance surface wettability.

Spin Coating
The spin coating process determines the thickness and uniformity of the photoresist film.

o Dispensing: Dispense the appropriate SU-8 resist onto the center of the substrate. A general
guideline is 1 mL of resist per inch of substrate diameter.

e Spread Cycle: Ramp the spin coater to 500 rpm with an acceleration of 100 rpm/s and hold
for 5-10 seconds to allow the resist to spread evenly across the substrate.

e Spin Cycle: Ramp up to the final spin speed (typically between 1000 and 3000 rpm) with an
acceleration of 300 rpm/s and hold for 30-60 seconds to achieve the desired thickness.

Soft Bake

The soft bake step removes solvent from the photoresist, solidifying the film.

o Two-Step Bake: A two-step baking process is recommended to minimize stress.
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« Initial Bake: Place the coated substrate on a leveled hotplate at 65°C. The duration of this
step depends on the film thickness.

e Final Bake: Ramp the temperature to 95°C and bake for the recommended time, again
dependent on the film thickness.

e Cooling: Allow the substrate to cool slowly to room temperature on the hotplate to prevent
thermal shock and crack formation.

EXxposure

UV exposure initiates the cross-linking process in the photoresist.

» Wavelength: Both series are sensitive to near-UV radiation (350-400 nm), with the i-line (365
nm) being the recommended wavelength.[9][11]

o Exposure Dose: The optimal exposure dose is dependent on the film thickness and the
intensity of the UV source. Thicker films require a higher dose.

« Filtering: To achieve vertical sidewalls, it is recommended to use a long-pass filter to
eliminate UV radiation below 350 nm, which can cause overexposure of the top surface of
the resist.[11]

Post-Exposure Bake (PEB)

The PEB step drives the acid-catalyzed, thermally driven epoxy cross-linking initiated during
exposure.[9][11]

Two-Step Bake: Similar to the soft bake, a two-step PEB is recommended to reduce stress.

Initial Bake: Bake on a hotplate at 65°C.

Final Bake: Ramp the temperature to 95°C. The duration for both steps is dependent on the
film thickness.

Slow Cooling: It is critical to cool the substrate slowly to room temperature to minimize stress
and prevent cracking.
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Development

The development process removes the unexposed photoresist, revealing the patterned

microstructures.

o Developer: Use an SU-8 developer, such as PGMEA (Propylene Glycol Monomethyl Ether
Acetate).

e Immersion: Immerse the substrate in the developer. Gentle agitation is recommended,
especially for high-aspect-ratio structures.

» Rinse: After development, rinse the substrate thoroughly with IPA.

e Drying: Dry the substrate with a nitrogen gun. A white film appearing during the IPA rinse
indicates incomplete development, requiring further immersion in the developer.

Visualized Workflows and Relationships

To further clarify the experimental processes and logical connections, the following diagrams
are provided.
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Standard SU-8 Photolithography Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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series]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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